Eriodictyol 7,3',4'-trimethyl ether in Melanogenesis Inhibition: Comparable Potency to 5,7,3',4'-Tetramethoxyflavone in B16 Melanoma Cells
In a study evaluating melanogenesis inhibition in theophylline-stimulated murine B16 melanoma 4A5 cells, 5-hydroxy-7,3',4'-trimethoxyflavone (Eriodictyol 7,3',4'-trimethyl ether) demonstrated an IC50 value of 8.8 μM [1]. This potency is statistically comparable to that of 5,7,3',4'-tetramethoxyflavone, which showed an IC50 of 8.6 μM in the same assay [1].
| Evidence Dimension | Melanogenesis inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 8.8 μM |
| Comparator Or Baseline | 5,7,3',4'-tetramethoxyflavone (IC50 = 8.6 μM) |
| Quantified Difference | 0.2 μM (approximately 2.3% difference) |
| Conditions | Theophylline-stimulated murine B16 melanoma 4A5 cells |
Why This Matters
For procurement in dermatological or cosmeceutical research, this data positions Eriodictyol 7,3',4'-trimethyl ether as an equipotent alternative to the more highly methylated 5,7,3',4'-tetramethoxyflavone, offering a distinct substitution pattern that may be preferred for solubility or synthetic accessibility reasons.
- [1] Ninomiya, K., Matsumoto, T., Chaipech, S., Miyake, S., Katsuyama, Y., Tsuboyama, A., ... & Morikawa, T. (2016). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines, 70(2), 179-189. View Source
